molecular formula C20H17N7 B5344017 2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-6-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile

2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-6-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile

Numéro de catalogue B5344017
Poids moléculaire: 355.4 g/mol
Clé InChI: XXBDAZMSJBIRTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-6-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile, also known as AEPN, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. AEPN belongs to the class of nicotinonitrile compounds and has been shown to exhibit promising activity in various disease models.

Mécanisme D'action

The mechanism of action of 2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-6-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects in various disease models. This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been shown to reduce the expression of genes involved in the inflammatory response, such as COX-2 and iNOS. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-6-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also soluble in common solvents such as ethanol and methanol, making it easy to work with. However, this compound has some limitations. It has low water solubility, which can make it difficult to administer in vivo. This compound also has limited bioavailability, which can limit its effectiveness in some disease models.

Orientations Futures

There are several future directions for research on 2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-6-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile. One area of research is to further elucidate the mechanism of action of this compound. Another area of research is to investigate the potential of this compound as a treatment for other diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, future research could focus on developing more potent analogs of this compound with improved bioavailability and pharmacokinetic properties.

Méthodes De Synthèse

The synthesis of 2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-6-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile has been described in the literature by several research groups. One of the most commonly used methods involves the reaction of 2-aminonicotinonitrile with 1-ethyl-1H-pyrazole-4-carbaldehyde and 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a catalyst such as ammonium acetate. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol.

Applications De Recherche Scientifique

2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-6-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties in various disease models. This compound has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Propriétés

IUPAC Name

2-amino-4-(1-ethylpyrazol-4-yl)-6-(1-phenylpyrazol-4-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7/c1-2-26-12-14(10-23-26)17-8-19(25-20(22)18(17)9-21)15-11-24-27(13-15)16-6-4-3-5-7-16/h3-8,10-13H,2H2,1H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBDAZMSJBIRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=C2C#N)N)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.